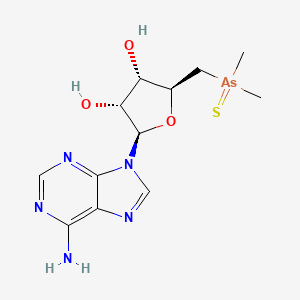
5'-Deoxy-5'-(dimethylarsorothioyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylarsorothioyl group attached to the adenosine molecule, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the dimethylarsorothioyl group to the adenosine molecule. This can be achieved through a series of reactions such as nucleophilic substitution and thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Análisis De Reacciones Químicas
Types of Reactions
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the arsenic-containing group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce arsenic-free analogs.
Aplicaciones Científicas De Investigación
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine involves its interaction with specific molecular targets. The dimethylarsorothioyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to various biological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
5’-Deoxy-5’-(methylthio)adenosine: This compound shares a similar structure but contains a methylthio group instead of a dimethylarsorothioyl group.
S-Adenosylmethionine: Another related compound involved in methylation reactions in biological systems.
Adenosine: The parent molecule, which is a key component of nucleic acids and has various biological functions.
Uniqueness
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is unique due to the presence of the dimethylarsorothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
917875-84-4 |
|---|---|
Fórmula molecular |
C12H18AsN5O3S |
Peso molecular |
387.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(dimethylarsinothioylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18AsN5O3S/c1-13(2,22)3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
RHPCUUNJLNVDPH-WOUKDFQISA-N |
SMILES isomérico |
C[As](=S)(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C[As](=S)(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


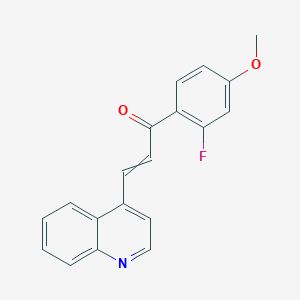

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
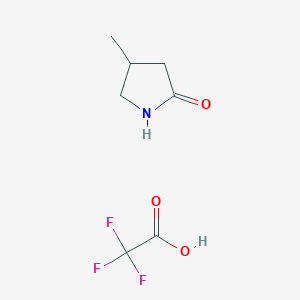
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
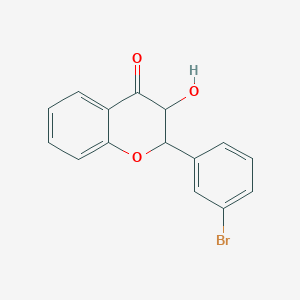
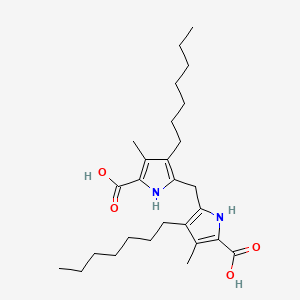
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)

